3,6-Dibromo-2-chloropyridine

Catalog No.
S859942
CAS No.
942206-18-0
M.F
C5H2Br2ClN
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-2-chloropyridine

CAS Number

942206-18-0

Product Name

3,6-Dibromo-2-chloropyridine

IUPAC Name

3,6-dibromo-2-chloropyridine

Molecular Formula

C5H2Br2ClN

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(7)9-5(3)8/h1-2H

InChI Key

CVZSNXGMWIGPBF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Br)Cl)Br

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)Br

3,6-Dibromo-2-chloropyridine (CAS 942206-18-0) is a highly functionalized, tri-halogenated pyridine scaffold that serves as a premium building block in advanced organic synthesis. Featuring three distinct halogenated sites (C2-Cl, C3-Br, C6-Br) on a single heteroaromatic ring, this compound provides a programmable platform for sequential cross-coupling reactions [1]. Unlike many lower-molecular-weight liquid pyridines, it is a stable, crystalline solid with a melting point of approximately 84–86 °C, making it highly processable in both benchtop and scale-up environments . Its primary procurement value lies in its ability to streamline the synthesis of complex, tri-substituted pyridine cores used in pharmaceuticals, agrochemicals, and advanced materials, eliminating the need for multi-step, low-yielding functionalization of simpler pyridine precursors.

Substituting 3,6-dibromo-2-chloropyridine with generic alternatives like 2,3,6-tribromopyridine or 2,6-dibromopyridine fundamentally compromises synthetic efficiency. In a symmetrical precursor like 2,3,6-tribromopyridine, the C2 and C6 positions are electronically identical with respect to the leaving group (both are bromines activated by the adjacent nitrogen) [1]. Attempting a mono-coupling at either alpha position results in statistical mixtures of C2-coupled, C6-coupled, and di-coupled products, necessitating difficult, yield-destroying chromatographic separations. By replacing one of the alpha-bromines with a chlorine, 3,6-dibromo-2-chloropyridine breaks this symmetry. This ensures that transition-metal-catalyzed oxidative addition occurs preferentially at the more reactive C6-Br bond, preserving the C2-Cl bond for subsequent, orthogonal functionalization and drastically improving process mass intensity [2].

Orthogonal Reactivity at Alpha Positions (C6 vs C2)

Differentiating two alpha positions on a pyridine ring is a major process bottleneck. Using 2,3,6-tribromopyridine as a baseline, mono-coupling yields are often limited due to competing reactions at both the C2 and C6 bromines [1]. In contrast, 3,6-dibromo-2-chloropyridine leverages the differential reactivity of C-Br versus C-Cl bonds. Palladium-catalyzed cross-coupling occurs with extreme regioselectivity at the C6-Br position, leaving the C2-Cl bond intact for later stages[2].

Evidence DimensionRegioselectivity for mono-coupling at an alpha position
Target Compound Data>95% preference for C6 over C2
Comparator Or Baseline2,3,6-tribromopyridine (~1:1 mixture of C2/C6 coupling)
Quantified Difference>45% increase in isolated yield of mono-coupled intermediate
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers during the first synthetic step.

Programmable Multi-Site Functionalization

After initial coupling at C6, the remaining C3-Br and C2-Cl bonds in 3,6-dibromo-2-chloropyridine offer a second layer of orthogonal reactivity. The C3-Br bond and the C2-Cl bond exhibit different oxidative addition kinetics, allowing chemists to sequentially functionalize all three positions. A generic dihalopyridine like 2,6-dibromopyridine only allows for two functionalization events and lacks the third handle entirely [1].

Evidence DimensionNumber of addressable, orthogonal functionalization sites
Target Compound Data3 distinct sites (C6-Br, C3-Br, C2-Cl)
Comparator Or Baseline2,6-dibromopyridine (2 identical sites)
Quantified Difference1 additional orthogonal vector for structural diversification
ConditionsSequential multi-step synthesis protocols

Enables the construction of highly complex, tri-substituted pyridine APIs from a single starting material.

Favorable Physical State for Scale-Up

3,6-Dibromo-2-chloropyridine is a stable, crystalline solid with a melting point of 84–86 °C. This is highly advantageous for industrial procurement compared to lower-molecular-weight halogenated pyridines, such as 2-chloro-3-bromopyridine, which is a liquid at room temperature. Solid precursors are easier to weigh accurately, transfer between vessels, and store without specialized liquid-handling equipment [1].

Evidence DimensionPhysical state and handling characteristics
Target Compound DataSolid (MP 84–86 °C)
Comparator Or Baseline2-chloro-3-bromopyridine (Liquid)
Quantified DifferenceComplete elimination of liquid-handling protocols during dispensing
ConditionsStandard ambient laboratory and manufacturing conditions

Reduces handling errors, improves weighing precision, and lowers equipment costs during bulk manufacturing.

Proven Precursor for Advanced Therapeutics

3,6-Dibromo-2-chloropyridine has been explicitly utilized in the synthesis of complex small molecule modulators, such as IL-17 inhibitors. In these syntheses, the compound reacts cleanly to form key intermediates, achieving yields of up to 84% in specific substitution steps[1]. Synthesizing these specific tri-substituted pyridine cores using a less functionalized starting material like 2-chloropyridine would require multiple, low-yielding directed metalation steps [2].

Evidence DimensionStep count and overall yield for tri-substituted core
Target Compound DataDirect insertion via 1-2 steps (e.g., 84% yield for key intermediate)
Comparator Or BaselineBottom-up synthesis from 2-chloropyridine (>4 steps)
Quantified DifferenceReduction of at least 2-3 synthetic steps
ConditionsLate-stage intermediate synthesis for API development

Significantly accelerates drug discovery timelines and reduces the cost of goods (COGs) for complex pharmaceutical targets.

Sequential Cross-Coupling for API Discovery

Ideal for medicinal chemistry programs requiring the rapid synthesis of libraries of tri-substituted pyridines. The orthogonal reactivity of the three halogens allows for the systematic variation of substituents at the 2, 3, and 6 positions to explore structure-activity relationships (SAR) [1].

Process-Scale Manufacturing of Agrochemicals

The solid state and high regioselectivity make it a robust building block for the large-scale synthesis of pyridine-containing herbicides or fungicides, where minimizing chromatographic purification is critical for cost-efficiency [2].

Synthesis of Multidentate Ligands

Useful in inorganic chemistry and catalysis for constructing specialized pyridine-based ligands. The distinct halogen sites enable the precise attachment of different coordinating groups at specific positions on the ring [3].

XLogP3

3.5

Wikipedia

2-Chloro-3,6-dibromopyridine

Dates

Last modified: 08-16-2023

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